O-Mono-2,4-DNP-L-tyrosine

Spectrophotometry Analytical Chemistry Biochemical Assay Development

Researchers quantifying phenolic enzyme activity often face indirect, multi-step coupled assays. O-Mono-2,4-DNP-L-tyrosine enables direct, continuous spectrophotometric monitoring at 350 nm (ε = 15,000 M⁻¹cm⁻¹), eliminating secondary coupling steps. · Direct enzyme assay: Real-time kinetic monitoring without coupled reactions. · SPPS process control: Quantitative thiolytic deprotection via ΔεM = +8680 M⁻¹cm⁻¹ at 354 nm. · Batch-to-batch consistency: ≥95% HPLC purity with full QA documentation for supply chain reliability.

Molecular Formula C15H13N3O7
Molecular Weight 347.28 g/mol
CAS No. 10567-73-4
Cat. No. B087981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Mono-2,4-DNP-L-tyrosine
CAS10567-73-4
Molecular FormulaC15H13N3O7
Molecular Weight347.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C15H13N3O7/c16-12(15(19)20)7-9-1-4-11(5-2-9)25-14-6-3-10(17(21)22)8-13(14)18(23)24/h1-6,8,12H,7,16H2,(H,19,20)
InChIKeyOHFDOVYRFJQGIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Mono-2,4-DNP-L-tyrosine (CAS 10567-73-4): A Core DNP-Derivatized Amino Acid for Spectrophotometric Detection and Enzyme Studies


O-Mono-2,4-DNP-L-tyrosine (CAS 10567-73-4) is a chemically derivatized L-tyrosine molecule, wherein a 2,4-dinitrophenyl (DNP) group is covalently attached to the phenolic oxygen atom . This modification confers a characteristic and quantifiable chromophore, enabling its use as a spectrophotometrically traceable analog of L-tyrosine in a variety of biochemical and peptide synthesis applications. The compound is a yellow crystalline solid with the molecular formula C15H13N3O7 and a molecular weight of 347.28 g/mol .

Why Generic Substitution of O-Mono-2,4-DNP-L-tyrosine is Not Feasible: Key Differentiators from L-Tyrosine and N,O-Di(DNP)-L-tyrosine


The scientific utility of O-Mono-2,4-DNP-L-tyrosine is derived from its precise mono-substitution at the phenolic hydroxyl group. This contrasts sharply with the unsubstituted parent molecule, L-tyrosine, which lacks the characteristic DNP chromophore essential for direct spectrophotometric quantification. Furthermore, substitution with the alternative, doubly-substituted analog N,O-Di(2,4-DNP)-L-tyrosine yields a molecule with a different UV-Vis absorption profile and a distinct differential stability profile, as the N-DNP bond exhibits high resistance to acidic hydrolysis whereas the O-DNP ether is labile [1]. These differences in spectral properties and chemical stability mean that these analogs are not interchangeable in applications requiring specific optical detection or controlled deprotection strategies.

O-Mono-2,4-DNP-L-tyrosine (CAS 10567-73-4) Quantified Differentiation Data for Scientific Procurement


UV-Vis Spectral Shift and Molar Extinction Coefficient Differentiates O-Mono-2,4-DNP-L-tyrosine from L-Tyrosine for Sensitive Detection

The substitution of L-tyrosine's phenolic proton with a 2,4-dinitrophenyl (DNP) group in O-Mono-2,4-DNP-L-tyrosine results in a profound alteration of its UV-Vis absorption properties, enabling its direct detection at wavelengths where L-tyrosine is essentially transparent . Specifically, O-Mono-2,4-DNP-L-tyrosine exhibits a characteristic absorption maximum at 350 nm with a molar extinction coefficient (ε) of 15,000 M⁻¹cm⁻¹ . In stark contrast, the parent molecule L-tyrosine shows absorption maxima in the far-UV region at approximately 275 nm, 224 nm, and 193 nm . This spectral separation allows for the direct and quantitative monitoring of the O-Mono-2,4-DNP-L-tyrosine chromophore in complex mixtures without interference from the protein or peptide backbone, a capability not afforded by unmodified L-tyrosine.

Spectrophotometry Analytical Chemistry Biochemical Assay Development

Differential Spectrophotometric Monitoring of Thiolytic Cleavage for O-Mono-2,4-DNP-L-tyrosine in Peptide Synthesis

O-Mono-2,4-DNP-L-tyrosine serves as a protected tyrosine building block in peptide synthesis, where its DNP group is removed via a quantitative thiolytic cleavage reaction. This reaction can be monitored with high precision using a difference spectrum method, a technique not applicable to the unsubstituted L-tyrosine or the acid-stable N-DNP analog [1]. Specifically, upon thiolysis with 2-mercaptoethanol, a difference spectrum is generated with a maximum at 354 nm, corresponding to a change in molar extinction coefficient (ΔεM) of +8680 M⁻¹cm⁻¹ [1]. This large and well-defined signal allows for the real-time, spectrophotometric quantification of the deprotection reaction, enabling the determination of optimal conditions for quantitative deblockage.

Solid-Phase Peptide Synthesis (SPPS) Protecting Group Chemistry Reaction Monitoring

Comparative UV-Vis Absorptivity and Hyperchromic Shift of O-Mono-2,4-DNP-L-tyrosine Relative to N,O-Di(DNP)-L-tyrosine

The degree of DNP substitution on the L-tyrosine scaffold directly modulates its spectral properties. The mono-substituted O-Mono-2,4-DNP-L-tyrosine exhibits a distinct UV-Vis absorption profile compared to the doubly-substituted N,O-Di(2,4-DNP)-L-tyrosine. Quantitative comparison reveals a hyperchromic shift in the di-substituted analog, which absorbs at a slightly longer wavelength (360 nm) and with a significantly higher molar extinction coefficient (ε = 24,000 M⁻¹cm⁻¹) compared to the mono-substituted compound's absorption at 350 nm with ε = 15,000 M⁻¹cm⁻¹ . This difference in absorptivity (an increase of 9,000 M⁻¹cm⁻¹ for the di-substituted form) underscores the critical need for precise compound specification in analytical applications.

UV-Vis Spectroscopy DNP Derivatives Analytical Method Development

Optimal Application Scenarios for O-Mono-2,4-DNP-L-tyrosine (CAS 10567-73-4) Based on Verified Evidence


Use as a Spectrally-Traceable Substrate in Enzyme Kinetics Assays

O-Mono-2,4-DNP-L-tyrosine is uniquely suited as a substrate for enzymes acting on the tyrosine phenolic group. Its characteristic absorption at 350 nm (ε = 15,000 M⁻¹cm⁻¹) allows for direct, continuous spectrophotometric monitoring of enzyme activity without the need for secondary coupling assays . This is a direct advantage over using L-tyrosine as a substrate, which lacks a distinct, interference-free absorption peak in the near-UV/visible region, thereby simplifying assay design and data acquisition .

Application as a Protecting Group in Solid-Phase Peptide Synthesis (SPPS) with Quantitative Monitoring

The compound serves as a protected tyrosine monomer for SPPS, where the O-DNP group masks the phenolic hydroxyl group during chain assembly. The key differentiator for process development is the ability to monitor the final thiolytic deprotection step using a difference spectrum (ΔεM = +8680 M⁻¹cm⁻¹ at 354 nm) [1]. This allows for real-time, quantitative optimization of reaction conditions to ensure complete removal of the protecting group, a level of process control not available with many other protecting group strategies [1].

Calibration Standard and Model Compound for Spectrophotometric Method Development

Given its well-defined and stable chromophore, O-Mono-2,4-DNP-L-tyrosine can be employed as a calibration standard or model compound for developing and validating spectrophotometric methods. Its distinct absorption properties (λmax = 350 nm, ε = 15,000 M⁻¹cm⁻¹) provide a robust and reproducible signal for system suitability tests and for quantifying the efficiency of detection systems designed for DNP-labeled molecules . The ability to distinguish it from other DNP derivatives (e.g., N,O-Di(DNP)-L-tyrosine) by its unique spectral signature is critical for method specificity .

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